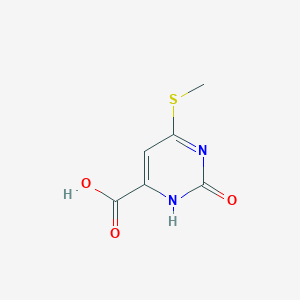
6-(Methylsulfanyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a methylthio group at the 6th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring. Pyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of thiourea with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to introduce the desired functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alcohols or amines for esterification or amidation, catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
科学的研究の応用
6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
6-Mercaptopurine: A thiopurine derivative used in the treatment of leukemia and autoimmune diseases.
Thiouracil: A pyrimidine derivative with antithyroid activity.
Thymine: A naturally occurring pyrimidine base found in DNA.
Uniqueness
6-(Methylthio)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its potential as an enzyme inhibitor, while the carboxylic acid group allows for further functionalization and derivatization.
特性
CAS番号 |
6299-84-9 |
|---|---|
分子式 |
C6H6N2O3S |
分子量 |
186.19 g/mol |
IUPAC名 |
4-methylsulfanyl-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-12-4-2-3(5(9)10)7-6(11)8-4/h2H,1H3,(H,9,10)(H,7,8,11) |
InChIキー |
VIWTZHOQERMFNI-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=O)NC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


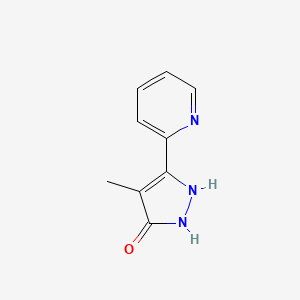
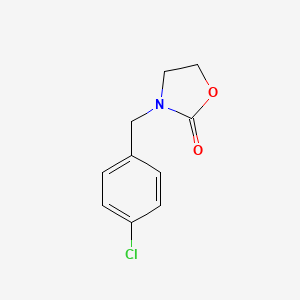
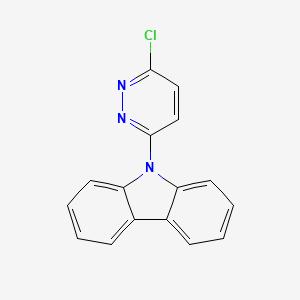
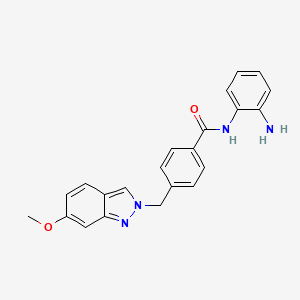
![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)
![1(2H)-Phthalazinone, 4-[(3-hydroxypropyl)amino]-](/img/structure/B15215743.png)
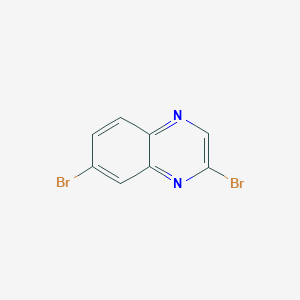

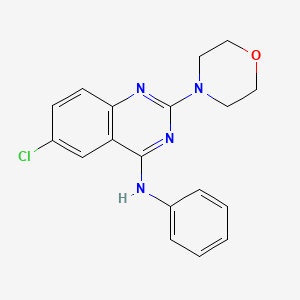
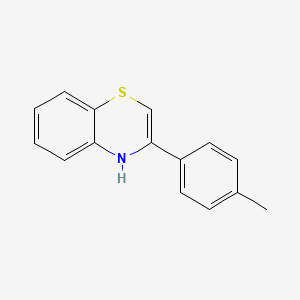
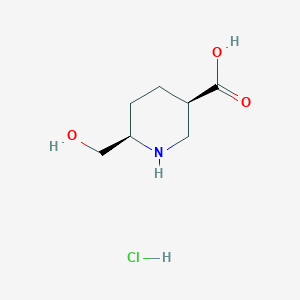
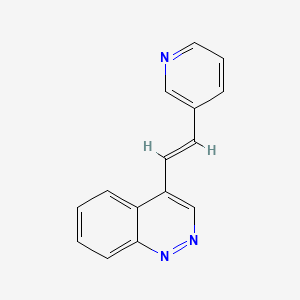
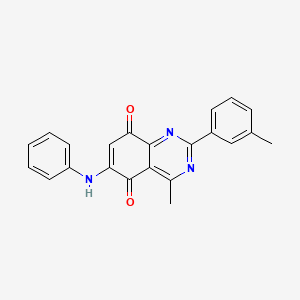
![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
